![molecular formula C14H17NO5 B3169996 2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester CAS No. 939525-77-6](/img/structure/B3169996.png)
2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester
Overview
Description
“2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester” is a chemical compound with the molecular formula C14H17NO5 . It is a beige solid and its IUPAC name is 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-11(12(16)17)19-10-7-5-4-6-9(10)15/h4-7,11H,8H2,1-3H3,(H,16,17) . This indicates the presence of a benzoxazine ring, a tert-butyl ester group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.29 . It is a beige solid and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- 3,4-Dihydro-2H-benzo[1,4]oxazines, which include compounds like 2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester, are studied for their biological and medicinal properties. New synthesis methods for these compounds are continually being developed, utilizing starting materials like 2-aminophenol to produce various derivatives through one-pot reactions (詹淑婷, 2012).
Applications in Pharmaceutical Research
- The synthesis and transformations of related compounds, such as Tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines, have been explored, indicating a potential use in developing novel pharmaceuticals. These studies involve synthesizing derivatives with various substituents, which could have implications in drug discovery and medicinal chemistry (A. El-Ahl, M. Ismail, F. A. Amer, 2003).
Chemical Structure and Reactivity
- Research on 1,2-Oxazines and their Benzo Derivatives, including compounds like this compound, focuses on their synthesis, reactivity, and potential applications. This includes studying the synthesis methods, reductive cleavage of N–O bonds, and transformations involving these compounds (M. Balasubramanian, 2008).
Exploration in Organic Chemistry
- The synthesis of carbohydrate-like dihydrooxazine and tetrahydrooxazine, similar to 2,3-Dihydro-benzo[1,4]oxazine derivatives, has been researched as potential inhibitors of glycoside hydrolases. This indicates a broader application of these compounds in the field of organic chemistry and biochemistry (W. Best, James M. Macdonald, B. Skelton, R. Stick, D. Tilbrook, A. H. White, 2002).
Potential in Material Science
- The synthesis of polyamic acid di-tert-butyl esters using compounds similar to this compound suggests potential applications in material science. These studies involve polycondensation processes, indicating the utility of these compounds in developing new materials (M. Ueda, H. Mori, 1993).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-11(12(16)17)19-10-7-5-4-6-9(10)15/h4-7,11H,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYLEPQCUNFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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